1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)-
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Overview
Description
7-bromo-1-(methoxymethyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-bromo-1-(methoxymethyl)indoline-2,3-dione typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reduced using tributyltin hydride (Bu3SnH) to afford the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-bromo-1-(methoxymethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like tributyltin hydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus
Scientific Research Applications
7-bromo-1-(methoxymethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-bromo-1-(methoxymethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-bromo-1-(methoxymethyl)indoline-2,3-dione include other indole derivatives such as:
- 7-bromo-4-(methoxymethyl)-2-methylindole
- 5-bromo-1H-indole-3-carbaldehyde These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-bromo-1-(methoxymethyl)indoline-2,3-dione lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
496789-40-3 |
---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
7-bromo-1-(methoxymethyl)indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO3/c1-15-5-12-8-6(9(13)10(12)14)3-2-4-7(8)11/h2-4H,5H2,1H3 |
InChI Key |
FAIMCTQBADHECV-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC=C2Br)C(=O)C1=O |
Origin of Product |
United States |
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